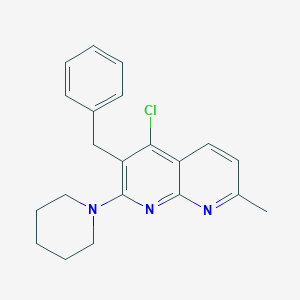![molecular formula C20H16N4O B292315 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292315.png)
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PDP or PDPK1 inhibitor and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine involves the inhibition of PDPK1. PDPK1 is a protein kinase that plays a crucial role in the activation of various signaling pathways. PDPK1 is involved in the activation of Akt, a protein kinase that plays a crucial role in the regulation of cell survival, proliferation, and differentiation. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine leads to the inhibition of Akt and other downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine have been extensively studied. This compound has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine leads to the inhibition of Akt and other downstream signaling pathways. This inhibition leads to the inhibition of cell survival, proliferation, and differentiation. The compound has also been shown to have potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has several advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity. The compound has been extensively studied, and its mechanism of action is well understood. The compound has potential therapeutic applications in cancer, diabetes, and other diseases. The limitations of the compound include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine. The compound has potential therapeutic applications in cancer, diabetes, and other diseases. Future research could focus on the development of more potent and selective inhibitors of PDPK1. The compound could also be studied for its potential applications in other diseases, such as inflammatory diseases. The compound could also be studied for its potential applications in combination therapy with other drugs.
Synthesis Methods
The synthesis of 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine involves a series of chemical reactions. The starting material for the synthesis is 3-methoxybenzaldehyde and 2-aminopyridine. The reaction involves the condensation of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to a cyclization reaction using chloroacetyl chloride in the presence of triethylamine. The final product is obtained by the reduction of the resulting intermediate using lithium aluminum hydride.
Scientific Research Applications
5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has been extensively studied for its potential applications in scientific research. This compound is known to inhibit PDPK1, a protein kinase that plays a crucial role in various cellular processes. PDPK1 is involved in the regulation of cell survival, proliferation, and differentiation. The inhibition of PDPK1 by 5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.
properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16N4O/c1-25-15-9-5-8-14(10-15)16-11-17(13-6-3-2-4-7-13)24-20-18(16)19(21)22-12-23-20/h2-12H,1H3,(H2,21,22,23,24) |
InChI Key |
YSHDFHHZDNVCHO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=NC3=C2C(=NC=N3)N)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC3=NC=NC(=C23)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)
![(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)

![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292247.png)
![(3E)-3-[(2-fluorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292250.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
![(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292255.png)